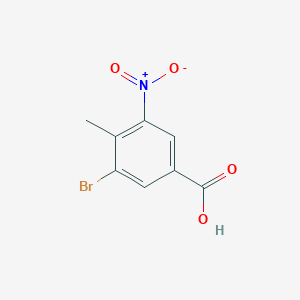

3-Bromo-4-methyl-5-nitrobenzoic acid

描述

Contextualization within Substituted Benzoic Acid Chemistry

In the case of 3-Bromo-4-methyl-5-nitrobenzoic acid, the interplay of its three distinct substituents creates a unique electronic and steric environment. The nitro group, being a strong electron-withdrawing group, increases the acidity of the carboxylic acid and deactivates the ring towards electrophilic substitution. Conversely, the methyl group is an electron-donating group, which tends to activate the ring. The bromo group, while deactivating, acts as an ortho-para director in electrophilic aromatic substitution reactions. The specific positioning of these groups at the 3, 4, and 5 positions results in a highly specific reactivity pattern, making it a valuable building block for targeted synthesis.

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 34545-20-5 |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol cymitquimica.com |

| Synonyms | 3-Nitro-4-methyl-5-bromobenzoic acid, Benzoic acid, 3-bromo-4-methyl-5-nitro- |

Significance of Multifunctional Aromatic Compounds in Synthetic Methodologies

Multifunctional aromatic compounds, such as this compound, are of paramount importance in modern organic synthesis. The presence of multiple, orthogonally reactive functional groups allows for a stepwise and controlled elaboration of the molecular structure. This strategic approach enables chemists to introduce complexity and diversity into molecules in a highly efficient manner.

The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and acid halides, or it can be removed via decarboxylation. The nitro group can be reduced to an amine, which is a key functional group in many biologically active molecules and can participate in a wide range of coupling reactions. The bromo substituent is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The methyl group can also be a site for further functionalization through oxidation or free-radical halogenation. This multifunctionality makes this compound a valuable intermediate in the synthesis of complex organic molecules.

Overview of Research Trajectories for this compound

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its structural motifs suggest several promising research trajectories. Its potential as a key intermediate in the synthesis of novel pharmaceuticals is a primary area of interest. The combination of a nitro group, which can be a precursor to an amino group, and a carboxylic acid suggests its utility in the synthesis of novel heterocyclic compounds, which are prevalent in medicinal chemistry.

Furthermore, the presence of a bromine atom opens up avenues for its use in materials science. Aryl bromides are common precursors for the synthesis of conjugated polymers and other organic materials with interesting electronic and photophysical properties. The unique substitution pattern of this molecule could lead to materials with novel properties.

Another potential research direction is in the development of new synthetic methodologies. The specific arrangement of the functional groups in this compound could be exploited to study the regioselectivity of various organic reactions and to develop new catalysts or reagents that can selectively transform one functional group in the presence of others. The synthesis of this compound, likely involving a multi-step sequence of nitration, bromination, and oxidation of a substituted toluene (B28343) derivative, also presents an interesting challenge in regiochemical control.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOLKHVBUQVYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290303 | |

| Record name | 3-Bromo-4-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34545-20-5 | |

| Record name | 3-Bromo-4-methyl-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34545-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methyl-5-nitro-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 4 Methyl 5 Nitrobenzoic Acid and Its Precursors

Strategies for Functionalization of Aromatic Benzoic Acid Scaffolds

Regioselective Nitration Protocols

Nitration is a classic electrophilic aromatic substitution reaction critical for introducing a nitro group (-NO2) onto a benzene (B151609) ring. The regioselectivity of this reaction is dictated by the electronic properties of the substituents on the benzoic acid scaffold. The carboxyl group (-COOH) is a deactivating, meta-directing group, while the methyl group (-CH3) is an activating, ortho- and para-directing group.

When nitrating a precursor like m-toluic acid (3-methylbenzoic acid), a mixture of isomers is often produced due to the competing directing effects. google.comresearchgate.net Common nitrating agents include mixtures of nitric acid and sulfuric acid, or milder reagents like urea (B33335) nitrate. researchgate.netrsc.org The reaction with m-toluic acid typically yields a combination of 3-methyl-4-nitrobenzoic acid, 2-nitro-3-methylbenzoic acid, and 5-methyl-2-nitrobenzoic acid. google.comresearchgate.net The distribution of these products can be influenced by the specific nitrating agent and reaction conditions. For instance, the use of nitrourea (B1361781) in sulfuric acid on 3-methylbenzoic acid has been reported to yield 5-methyl-2-nitrobenzoic acid with 74% selectivity. researchgate.net

| Nitrating Agent | Major Products | Reported Selectivity | Reference |

|---|---|---|---|

| Nitrourea / H₂SO₄ | 2-nitro-3-methylbenzoic acid, 3-methyl-4-nitrobenzoic acid, 2-nitro-5-methylbenzoic acid | Selectivity for 2-nitro-3-methylbenzoic acid is 23%; for 2-nitro-5-methylbenzoic acid is 74% | google.com |

| HNO₃ / H₂SO₄ | Mixture of isomers | Product distribution is variable based on conditions | quora.com |

| HNO₃ / Ac₂O | Used for nitration of methyl 3-methylbenzoate (B1238549) to synthesize 5-methyl-2-nitrobenzoic acid | High selectivity and a green nitrating process | researchgate.net |

Targeted Bromination Procedures

The introduction of a bromine atom onto the benzoic acid ring is achieved through electrophilic aromatic bromination, typically using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. The success of targeted bromination hinges on the directing effects of the existing functional groups. For the synthesis of 3-Bromo-4-methyl-5-nitrobenzoic acid, a plausible precursor for bromination would be 4-methyl-3-nitrobenzoic acid or 4-methyl-5-nitrobenzoic acid.

In the case of 4-methyl-3-nitrobenzoic acid, the available positions for substitution are C2, C5, and C6.

The methyl group directs ortho and para (to C3 and C5).

The carboxyl group directs meta (to C3 and C5).

The nitro group directs meta (to C5).

The strong meta-directing influence of both the carboxyl and nitro groups, combined with the ortho-directing effect of the methyl group, strongly favors substitution at the C5 position. A similar analysis applies to other potential precursors, where the cumulative electronic influence of all substituents must be considered to predict the site of bromination. The synthesis of the related compound 4-bromo-3-nitrobenzoic acid is often achieved by first brominating benzoic acid and then nitrating the resulting 4-bromobenzoic acid, demonstrating a sequential approach to control regiochemistry. quora.comquora.com

Methylation Approaches in Precursor Synthesis

The methyl group of the target compound is typically incorporated by starting with a methylated precursor, such as p-toluic acid (4-methylbenzoic acid), which can be synthesized by the oxidation of p-xylene.

More advanced and versatile methods involve the direct C-H methylation of benzoic acid scaffolds. These late-stage functionalization techniques offer powerful ways to install methyl groups with high regioselectivity. nih.gov For example, the carboxylic acid group can be used as a directing group to achieve ortho-C-H methylation. rsc.org Catalytic systems based on iridium or palladium have been developed for this purpose. nih.gov These methods tolerate a wide range of functional groups and allow for the predictable functionalization of specific C-H bonds, providing a modern alternative to traditional multi-step syntheses of methylated precursors. nih.govrsc.org

| Catalyst System | Directing Group | Position of Methylation | Key Features | Reference |

|---|---|---|---|---|

| Iridium-based catalyst | Carboxylic acid | ortho to the carboxylic acid | Tolerates air and moisture; complete regioselectivity. | nih.gov |

| Palladium-catalyzed, amino acid ligand | Carboxylic acid | ortho to the carboxylic acid | Ligand acceleration effect is crucial for reactivity. | rsc.org |

Advanced Synthetic Routes for this compound

The assembly of a polysubstituted molecule like this compound requires a carefully planned sequence of reactions to ensure the correct placement of each functional group.

Sequential Functionalization Strategies

A logical and effective method for synthesizing this compound is through a sequential functionalization strategy. This approach involves the stepwise introduction of functional groups, where the directing effects of the substituents added in each step guide the position of the next. A plausible synthetic pathway is outlined below:

Nitration of 4-methylbenzoic acid (p-toluic acid): The synthesis begins with the nitration of p-toluic acid. The methyl group is an ortho, para-director, while the carboxyl group is a meta-director. The position ortho to the methyl group and meta to the carboxyl group (C3) is activated, leading predominantly to the formation of 4-methyl-3-nitrobenzoic acid.

Bromination of 4-methyl-3-nitrobenzoic acid: The second step involves the electrophilic bromination of the nitrated intermediate. In 4-methyl-3-nitrobenzoic acid, the directing effects of the three substituents converge to favor substitution at the C5 position. The methyl group directs ortho (to C3 and C5), the carboxyl group directs meta (to C3 and C5), and the nitro group directs meta (to C5). This alignment of directing effects results in the regioselective bromination at C5 to yield the final product, this compound.

This step-by-step approach is characteristic of modern organic synthesis, where complex molecules are built through a series of controlled C-H functionalization and substitution reactions. nih.govacs.orgnih.gov

| Step | Starting Material | Reaction | Typical Reagents | Product |

|---|---|---|---|---|

| 1 | 4-methylbenzoic acid | Electrophilic Nitration | HNO₃, H₂SO₄ | 4-methyl-3-nitrobenzoic acid |

| 2 | 4-methyl-3-nitrobenzoic acid | Electrophilic Bromination | Br₂, FeBr₃ | This compound |

One-Pot Synthesis Approaches

A one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represents a highly efficient synthetic strategy. However, for a molecule with the specific substitution pattern of this compound, a one-pot synthesis from a simple precursor like 4-methylbenzoic acid is challenging.

The primary difficulty lies in controlling the regioselectivity of sequential nitration and bromination reactions under a single set of conditions. The introduction of the first substituent (e.g., the nitro group) alters the electronic properties of the ring, which in turn influences the position of the second substitution (bromination). Achieving high selectivity for two different electrophilic aromatic substitution reactions in one pot would likely require a sophisticated catalytic system capable of directing each step independently, possibly through sequential C-H activation protocols. While cascade reactions that perform multiple C-H functionalizations have been developed, a specific one-pot procedure for this target compound is not prominently documented in the reviewed literature. acs.org The development of such a process remains an area for future synthetic innovation.

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound involves two key electrophilic aromatic substitution reactions. A detailed understanding of the reaction mechanisms is crucial for optimizing reaction conditions and maximizing the yield and purity of the desired product.

Mechanistic Studies of Aromatic Electrophilic Substitution

The fundamental mechanism for both the bromination and nitration steps is the electrophilic aromatic substitution (EAS) mechanism. This mechanism can be broken down into two principal steps:

Formation of a sigma complex (arenium ion): The aromatic ring, acting as a nucleophile, attacks the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

Deprotonation to restore aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Mechanism of Bromination of 4-methylbenzoic acid:

In the bromination of 4-methylbenzoic acid, the electrophile is a polarized bromine molecule, generated by the interaction of Br₂ with a Lewis acid catalyst like FeBr₃. The mechanism proceeds as follows:

Step 1: Generation of the electrophile: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Step 2: Nucleophilic attack and formation of the sigma complex: The π-electron system of the 4-methylbenzoic acid ring attacks the electrophilic bromine, forming a sigma complex. The positive charge in this intermediate is delocalized across the ring through resonance. The most stable resonance structures are those where the positive charge is located on the carbon atoms that are not adjacent to the electron-withdrawing carboxyl group. The directing effects of the methyl and carboxyl groups favor the formation of the sigma complex leading to substitution at the C3 position.

Step 3: Deprotonation: The [FeBr₄]⁻ ion acts as a base, abstracting a proton from the C3 position of the sigma complex to restore the aromatic ring and regenerate the catalyst.

Mechanism of Nitration of 3-bromo-4-methylbenzoic acid:

The nitration of 3-bromo-4-methylbenzoic acid follows a similar EAS mechanism, with the nitronium ion (NO₂⁺) as the electrophile.

Step 1: Generation of the nitronium ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Nucleophilic attack and formation of the sigma complex: The aromatic ring of 3-bromo-4-methylbenzoic acid attacks the nitronium ion. The combined directing effects of the methyl, bromo, and carboxyl groups strongly favor the formation of the sigma complex where the nitro group is attached to the C5 position.

Step 3: Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the C5 position of the sigma complex, leading to the formation of this compound.

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in both the efficiency and selectivity of the synthesis of this compound.

In the bromination step , a Lewis acid catalyst is essential. Without a catalyst, molecular bromine is not electrophilic enough to react with the deactivated aromatic ring of 4-methylbenzoic acid at a reasonable rate. The Lewis acid, typically FeBr₃ or AlBr₃, interacts with a bromine molecule, polarizing the Br-Br bond and generating a more potent electrophilic species. This significantly increases the reaction rate. The choice of catalyst can also influence the regioselectivity, although in this specific case, the directing effects of the existing substituents are the primary determinants of the substitution pattern.

| Catalyst Type | Example | Role in Bromination |

| Lewis Acid | FeBr₃, AlBr₃ | Increases the electrophilicity of bromine, enhancing the reaction rate. |

In the nitration step , concentrated sulfuric acid acts as a catalyst. Its primary role is to facilitate the generation of the nitronium ion (NO₂⁺) from nitric acid. The strong dehydrating nature of sulfuric acid shifts the equilibrium towards the formation of the nitronium ion, thereby increasing its concentration and accelerating the rate of nitration. The catalytic effect of sulfuric acid is crucial for the nitration of the deactivated 3-bromo-4-methylbenzoic acid ring.

| Catalyst | Role in Nitration |

| Concentrated H₂SO₄ | Promotes the formation of the highly electrophilic nitronium ion (NO₂⁺). |

Green Chemistry Principles in the Synthesis of this compound

The traditional synthetic route for this compound, while effective, often involves the use of hazardous reagents and generates significant chemical waste. The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic methodologies.

Several key principles of green chemistry are relevant to this synthesis:

Prevention of Waste: Designing synthetic pathways that minimize the generation of waste products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to enhance selectivity, reduce energy consumption, and minimize waste.

In the context of the synthesis of this compound, several green chemistry approaches can be considered:

Alternative Brominating Agents: Traditional bromination with Br₂ and a Lewis acid can be hazardous. Alternative, solid-phase brominating agents such as N-bromosuccinimide (NBS) can be employed. NBS is easier to handle and can sometimes offer improved regioselectivity.

Solvent-Free or Greener Solvent Systems: The use of halogenated solvents in organic synthesis is a significant environmental concern. Research into solvent-free reaction conditions or the use of more environmentally friendly solvents, such as ionic liquids or supercritical fluids, is an active area of green chemistry. For instance, performing electrophilic aromatic substitutions under solvent-free conditions or in water, where possible, can significantly reduce the environmental impact.

Catalyst Recovery and Reuse: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. For example, using solid acid catalysts for nitration instead of concentrated sulfuric acid can simplify the work-up procedure and reduce the generation of acidic waste. Zeolites and other solid supports can be used to immobilize catalysts, facilitating their recovery and reuse.

Alternative Nitrating Agents: The use of a mixture of concentrated nitric and sulfuric acids is highly corrosive and produces significant acidic waste. Greener nitrating systems are being explored, such as the use of solid-supported nitric acid or other nitrating agents that are less hazardous and produce less waste.

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Alternative Reagents | Use of N-bromosuccinimide (NBS) for bromination. | Safer handling, potentially improved selectivity. |

| Greener Solvents | Use of ionic liquids or solvent-free conditions. | Reduced use of volatile organic compounds (VOCs). |

| Heterogeneous Catalysis | Employing solid acid catalysts for nitration. | Ease of catalyst separation and reuse, reduced acidic waste. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, without compromising the efficiency and selectivity of the process.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Methyl 5 Nitrobenzoic Acid

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insight into the functional groups and skeletal structure of a molecule by probing its vibrational modes.

While specific experimental FTIR spectra for 3-Bromo-4-methyl-5-nitrobenzoic acid are not detailed in the available research literature, the expected characteristic absorption bands can be predicted based on its functional groups. The spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region, which would overlap with C-H stretching vibrations. The carbonyl (C=O) stretching of the carboxylic acid would present a strong, sharp peak around 1700 cm⁻¹.

Other significant absorptions would include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, expected near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic ring would exhibit C=C stretching bands in the 1600-1450 cm⁻¹ range and C-H bending vibrations. The presence of the methyl group would be indicated by its own C-H stretching and bending modes. The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.

Complementary to FTIR, an FT-Raman spectrum for this compound would provide further structural information. Publicly accessible, detailed experimental FT-Raman data for this specific compound is not available. However, a theoretical analysis would anticipate strong Raman scattering from the symmetric vibrations of the molecule, which are often weak in FTIR. The symmetric stretching of the nitro group (~1350 cm⁻¹) and the aromatic ring breathing modes would be particularly prominent. The C=O stretch would also be visible, though typically weaker than in the FTIR spectrum. The non-polar C-Br bond would also be expected to produce a discernible Raman signal.

A comprehensive vibrational assignment, correlating observed FTIR and FT-Raman bands to specific molecular motions, requires experimental data corroborated by theoretical calculations (e.g., Density Functional Theory, DFT). As specific experimental spectra for this compound are not available in surveyed literature, a detailed band analysis and potential energy distribution (PED) assignment cannot be definitively compiled. Such an analysis would typically assign bands to vibrations such as O-H stretching, C=O stretching, NO₂ symmetric and asymmetric stretching, aromatic C-H stretching, C-H bending (in-plane and out-of-plane), methyl group vibrations, and skeletal vibrations of the substituted benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei.

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The ¹H NMR spectrum of this compound has been reported in deuterated acetone. nih.gov The carboxylic acid proton (–COOH) is typically observed as a broad singlet at a high chemical shift (downfield), though it is not explicitly reported in the cited data. The spectrum shows a singlet for the methyl (CH₃) protons and two distinct signals for the aromatic protons. nih.gov

The methyl group protons appear as a singlet at 2.60 ppm. nih.gov The two aromatic protons on the benzene ring appear as two separate doublets at 8.37 ppm and 8.42 ppm, each with a small coupling constant of 2 Hz. nih.gov This splitting pattern indicates that the two aromatic protons are coupled to each other (meta-coupling) and are in chemically non-equivalent environments due to the asymmetrical substitution pattern on the ring.

Table 1: ¹H NMR Spectral Data for this compound nih.gov

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

| 2.60 | Singlet (s) | 3H | - | CH₃ |

| 8.37 | Doublet (d) | 1H | 2 | Ar-H |

| 8.42 | Doublet (d) | 1H | 2 | Ar-H |

| Solvent: d-6 Acetone |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. Detailed experimental ¹³C NMR data for this compound has not been found in the reviewed scientific literature.

A theoretical analysis would predict a total of eight distinct carbon signals, corresponding to each carbon atom in the unique chemical environment of the molecule. The carbon of the carboxylic acid group (–COOH) would appear furthest downfield (typically 165-185 ppm). The six aromatic carbons would have signals in the approximate range of 120-150 ppm, with their exact shifts influenced by the electronic effects of the bromo, methyl, and nitro substituents. The carbon atom attached to the bromine (C-Br) would be shifted upfield relative to the others due to the halogen's shielding effect, while the carbon attached to the nitro group (C-NO₂) would be shifted significantly downfield. Finally, the methyl carbon (–CH₃) would produce a signal at the highest field (most shielded), typically around 20-30 ppm.

Mass Spectrometric Analysis for Molecular Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. The theoretical exact mass of this compound (C₈H₆BrNO₄) can be calculated by summing the masses of its constituent isotopes.

Table 1: Theoretical Isotopic Mass Calculation for C₈H₆BrNO₄

| Element | Number of Atoms | Isotope | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | 8 | ¹²C | 12.000000 | 96.000000 |

| Hydrogen | 6 | ¹H | 1.007825 | 6.046950 |

| Bromine | 1 | ⁷⁹Br | 78.918338 | 78.918338 |

| Nitrogen | 1 | ¹⁴N | 14.003074 | 14.003074 |

| Oxygen | 4 | ¹⁶O | 15.994915 | 63.979660 |

| Total | 258.947022 | |||

| Bromine | 1 | ⁸¹Br | 80.916291 | 80.916291 |

| Total (with ⁸¹Br) | | | | 260.944975 |

An experimental HRMS analysis of this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to these calculated values, confirming the elemental composition. The presence of bromine is characteristically identified by the isotopic pattern of two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Upon ionization in the mass spectrometer, the molecular ion is expected to undergo a series of fragmentation reactions. Key predicted fragmentation steps include:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

Loss of a carboxyl group (•COOH): Decarboxylation is another characteristic fragmentation of benzoic acid derivatives.

Loss of a nitro group (•NO₂): Cleavage of the C-N bond can result in the loss of the nitro group.

Loss of a bromine atom (•Br): The C-Br bond can also cleave, leading to a significant fragment ion.

Table 2: Predicted Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

|---|---|---|---|

| [M-OH]⁺ | C₈H₅BrNO₃⁺ | 241.9400 | 243.9379 |

| [M-COOH]⁺ | C₇H₅BrN O₂⁺ | 213.9556 | 215.9535 |

| [M-NO₂]⁺ | C₈H₆BrO₂⁺ | 212.9549 | 214.9528 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the benzoic acid core, as well as the bromo, methyl, and nitro substituents.

The spectrum of benzoic acid and its derivatives typically exhibits two main absorption bands, often referred to as the E2 and B bands, which arise from π → π* transitions within the benzene ring. The presence of substituents alters the position and intensity of these bands.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The aromatic ring and the nitro group are the primary chromophores contributing to these absorptions. The conjugation of the carboxylic acid and nitro groups with the benzene ring is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.

n → π Transitions:* The nitro group and the carbonyl group of the carboxylic acid contain non-bonding electrons (n electrons). The excitation of these electrons to an antibonding π* orbital results in n → π* transitions. These transitions are typically weaker in intensity compared to π → π* transitions and appear at longer wavelengths.

Table 3: Expected Electronic Transitions and Absorption Regions for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Benzene Ring, Nitro Group | ~230-280 |

The solvent used for analysis can influence the position of the absorption maxima. Polar solvents can stabilize the ground state of n → π* transitions, leading to a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic shift.

Theoretical and Computational Chemistry Studies of 3 Bromo 4 Methyl 5 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) serves as a powerful tool for predicting the three-dimensional arrangement of atoms in a molecule. By calculating the electron density, DFT methods can determine the most stable conformation, known as the optimized molecular geometry.

Comparison of Theoretical and Experimental Geometrical Parameters

Below is a hypothetical interactive data table illustrating the kind of parameters that would be compared. The values presented are for illustrative purposes based on typical bond lengths and angles in similar structures and are not derived from actual published data for this specific molecule.

| Parameter | Atom 1 | Atom 2 | Theoretical Bond Length (Å) | Experimental Bond Length (Å) |

| C-C | C1 | C2 | 1.39 | Data not available |

| C-C | C2 | C3 | 1.39 | Data not available |

| C-Br | C3 | Br | 1.90 | Data not available |

| C-C | C4 | C5 | 1.39 | Data not available |

| C-N | C5 | N | 1.47 | Data not available |

| C=O | C7 | O1 | 1.21 | Data not available |

| C-O | C7 | O2 | 1.36 | Data not available |

| Parameter | Atom 1 | Atom 2 | Atom 3 | Theoretical Bond Angle (°) | Experimental Bond Angle (°) |

| C-C-C | C1 | C2 | C3 | 120.0 | Data not available |

| C-C-Br | C2 | C3 | Br | 119.5 | Data not available |

| C-C-N | C4 | C5 | N | 118.9 | Data not available |

| O-C=O | O2 | C7 | O1 | 123.0 | Data not available |

Basis Set Selection and Computational Methodology Validation

The choice of basis set and computational method is crucial for the accuracy of DFT calculations. For organic molecules containing halogens and nitro groups, a basis set such as 6-311++G(d,p) is often employed. This basis set provides a flexible description of the electron distribution, including polarization functions (d,p) that account for the non-symmetrical nature of chemical bonds and diffuse functions (++) that are important for describing anions and weak interactions. The B3LYP hybrid functional is a widely used method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a good balance between computational cost and accuracy for many organic systems. Validation of the chosen methodology is typically achieved by comparing calculated properties, such as vibrational frequencies, with experimental spectroscopic data (e.g., FTIR and Raman) for the target molecule or closely related compounds.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance as they dictate the molecule's reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. In 3-Bromo-4-methyl-5-nitrobenzoic acid, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating methyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the carboxylic acid moiety, suggesting these are the likely sites for nucleophilic attack. The spatial distribution of these orbitals provides a visual representation of the molecule's reactive sites.

Band Gap Energy Calculations and Electronic Transitions

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or band gap energy. This value is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large band gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of both electron-donating and electron-withdrawing groups is expected to result in a relatively moderate band gap. The energy of the band gap can be correlated with the electronic transitions observed in UV-Visible spectroscopy.

The following interactive table presents hypothetical energy values for the FMOs and the calculated band gap, which would be determined through DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.5 |

| Band Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show the most negative potential localized around the oxygen atoms of the nitro and carboxylic acid groups, highlighting their electronegative character. The most positive potential would likely be found around the hydrogen atom of the carboxylic acid group, indicating its acidic nature. The bromine atom would exhibit a region of slightly negative to neutral potential, while the methyl group would contribute to a region of relatively neutral potential on the aromatic ring. This detailed charge distribution map provides a comprehensive picture of the molecule's reactive landscape.

Mapping of Electrostatic Interactions and Reactive Sites

Information not available.

Vibrational Frequency Prediction and Normal Coordinate Analysis

Information not available.

Scaling Factor Refinement for Experimental Correlation

Information not available.

Root Mean Square (RMS) Error Analysis

Information not available.

Investigation of Non-Linear Optical (NLO) Properties and First Order Hyperpolarizability

Information not available.

Quantum Chemical Descriptors and Reactivity Indices

Information not available.

Crystallographic Analysis and Solid State Characteristics of 3 Bromo 4 Methyl 5 Nitrobenzoic Acid

X-ray Diffraction Studies for Crystal Structure Determination

Single Crystal X-ray Diffraction

To date, no studies detailing the single crystal X-ray diffraction analysis of 3-bromo-4-methyl-5-nitrobenzoic acid have been published. This type of analysis is the gold standard for determining the exact atomic arrangement within a crystalline solid. It would provide critical data such as the crystal system, space group, and unit cell dimensions, which are fundamental to describing the crystal structure.

Powder X-ray Diffraction (PXRD)

Similarly, there is no available literature on the powder X-ray diffraction (PXRD) pattern for this compound. PXRD is a valuable technique for identifying crystalline phases and can be used for phase identification, purity analysis, and tracking structural changes under different conditions. The absence of a reference PXRD pattern for this compound limits its characterization in polycrystalline form.

Analysis of Intermolecular Interactions in the Crystalline Lattice

The intermolecular forces within the crystal lattice of this compound are expected to be complex, involving a variety of interactions that dictate the packing of the molecules. However, without experimental structural data, the nature and geometry of these interactions can only be hypothesized based on the functional groups present.

Hydrogen Bonding Networks (O–H⋯O, C–H⋯O)

The carboxylic acid moiety is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the crystal structure would be dominated by strong O–H⋯O hydrogen bonds, likely forming dimers or catemeric chains, a common feature in the crystal structures of carboxylic acids. learncbse.in Weaker C–H⋯O interactions, involving the methyl group or aromatic C-H bonds as donors and the oxygen atoms of the nitro or carboxyl groups as acceptors, may also play a role in stabilizing the crystal packing.

Halogen Bonding Interactions (C-X⋯O)

The presence of a bromine atom suggests the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich atom, such as the oxygen of a nitro or carbonyl group. These C–Br⋯O interactions can be a significant directional force in crystal engineering, influencing the supramolecular assembly.

Hirshfeld Surface Analysis and 2D Fingerprint Plots: A Methodological Overview in the Absence of Data

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The resulting surface provides a unique picture of the molecular shape and its immediate environment.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the distribution of intermolecular contacts. These plots represent the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Different types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, exhibit characteristic patterns on these plots, allowing for a detailed understanding of the crystal packing.

Quantitative Assessment of Intermolecular Contacts

Interactive Data Table: Hypothetical Intermolecular Contacts for this compound

| Contact Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| Br···H/H···Br | Data not available |

| C···H/H···C | Data not available |

| N···O/O···N | Data not available |

| Br···O/O···Br | Data not available |

| C···C | Data not available |

| Other | Data not available |

This table is for illustrative purposes only, as no experimental or calculated data for this compound is available.

Supramolecular Assembly and Crystal Engineering Principles

The study of supramolecular assembly focuses on how molecules organize themselves in the solid state through a network of non-covalent interactions. Crystal engineering, a subset of this field, aims to design and synthesize new crystalline materials with desired properties by controlling these intermolecular interactions.

A detailed analysis would involve identifying these synthons and understanding how they direct the assembly of the molecules into higher-order structures, such as chains, layers, or more complex three-dimensional networks. However, without the crystallographic data, any discussion of the supramolecular assembly of this compound remains purely speculative.

Reactivity and Derivatization of 3 Bromo 4 Methyl 5 Nitrobenzoic Acid in Organic Synthesis

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and the corresponding alcohol and aldehyde.

The carboxylic acid functional group of 3-bromo-4-methyl-5-nitrobenzoic acid can be readily converted into esters and amides, which are common intermediates in the synthesis of more complex molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction to completion, water is usually removed as it is formed. For example, the reaction with ethanol (B145695) or methanol (B129727) would yield the corresponding ethyl or methyl ester. msu.eduwikipedia.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation often requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods include converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The resulting acyl chloride is then treated with an amine to furnish the amide. Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct condensation of the carboxylic acid with an amine. A specific method for a similar substrate, methyl 3-bromo-5-nitrobenzoate, involves direct reaction with a methylamine (B109427) solution in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield N-methyl-3-bromo-5-nitrobenzamide in high yield. chemicalbook.com

| Transformation | Reagent/Method | Product Class |

|---|---|---|

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂) | Amide |

| Amine (e.g., RNH₂), Coupling Agent (e.g., DCC, EDC) | Amide |

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde, providing entry into another class of functionalized derivatives.

The reduction to a primary alcohol , (3-bromo-4-methyl-5-nitrophenyl)methanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing carboxylic acids to primary alcohols. wikipedia.orglibretexts.org Another common reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), which offers high reactivity and selectivity for carboxylic acids. libretexts.org

The reduction to the corresponding aldehyde , 3-bromo-4-methyl-5-nitrobenzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, the reduction must be stopped at the aldehyde stage. This is typically accomplished by first converting the carboxylic acid to a derivative like an acid chloride, which can then be reduced to the aldehyde using a milder reducing agent. The Rosenmund reduction, which employs catalytic hydrogenation (H₂ over a poisoned palladium catalyst, such as Pd/BaSO₄) of the acyl chloride, is a classic method for this conversion. ncert.nic.in

Reactions Involving the Nitro Group

The strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry, yielding 3-amino-5-bromo-4-methylbenzoic acid. This reaction is crucial for introducing a versatile amino substituent, which can serve as a handle for further derivatization, such as diazotization or acylation. Given the presence of other reducible groups (bromo, carboxylic acid), selective reduction is key.

A variety of reagents can achieve this transformation. Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is also a very effective and clean method. For substrates containing sensitive halogen substituents, transfer hydrogenation methods, using hydrogen donors like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, are often preferred to avoid dehalogenation.

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| Fe / HCl or Sn / HCl | Aqueous, acidic | Classic, robust method |

| H₂, Pd/C | Various solvents, ambient or elevated pressure | Clean, high-yielding; may cause dehalogenation |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent | Mild conditions |

| Hydrazine (N₂H₄) / Catalyst (e.g., Pd/C, Raney Ni) | Alcohol solvent, reflux | Common transfer hydrogenation method |

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for simple aryl halides but is greatly facilitated by the presence of strong electron-withdrawing groups, such as the nitro group. youtube.comlibretexts.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.org

For NAS to be most effective, the electron-withdrawing group should be positioned ortho or para to the leaving group. libretexts.org In this compound, the nitro group is meta to the bromine atom. However, the combined electron-withdrawing effect of both the nitro group and the carboxylic acid group significantly reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by potent nucleophiles (e.g., alkoxides, amines) under forcing conditions (high temperature and/or pressure). The bromine atom can potentially be displaced by various nucleophiles in this manner, although the reaction is expected to be less facile than in ortho- or para-activated systems.

Transformations of the Bromine Substituent

The bromine atom on the aromatic ring is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis.

Common cross-coupling reactions involving aryl bromides include:

Suzuki Coupling: The reaction of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon single bond and is widely used to synthesize biaryl compounds. wikipedia.orgorganic-chemistry.org

Heck Reaction: The coupling of the aryl bromide with an alkene, catalyzed by palladium, to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation and vinylation of aryl rings.

Sonogashira Coupling: The reaction between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to produce an aryl-alkyne. wikipedia.orgorganic-chemistry.org

These reactions are generally tolerant of a wide range of functional groups, making them suitable for use on a complex substrate like this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Reaction | Boronic Acid/Ester (R-B(OH)₂) | Aryl-Aryl or Aryl-Alkyl (C-C) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Heck Reaction | Alkene (R-CH=CH₂) | Aryl-Vinyl (C-C) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira Reaction | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl (C-C) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base |

Nucleophilic Displacement Reactions

The bromine atom on the aromatic ring of this compound can potentially be substituted by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The success of such reactions typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In the structure of this compound, the powerful electron-withdrawing nitro group is located meta to the bromine atom, while the carboxylic acid group is para. While the para-carboxylic acid group can help activate the ring towards nucleophilic attack, the meta-positioning of the nitro group is less effective for stabilizing the SNAr intermediate compared to an ortho or para arrangement. Consequently, forcing conditions, such as high temperatures, high pressures, or the use of highly reactive nucleophiles, may be required to achieve nucleophilic displacement of the bromine atom.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the bromine substituent makes this compound an excellent substrate for these transformations. libretexts.org

Suzuki Reaction

The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org In this context, this compound would serve as the aryl halide partner. The reaction involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. rsc.org A variety of aryl, vinyl, or alkyl groups can be introduced at the 3-position of the benzoic acid ring by selecting the appropriate boronic acid or boronate ester. organic-chemistry.org

| Reaction | Typical Catalyst | Typical Base | Typical Solvent |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, DMF, Water |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species in the presence of a base. wikipedia.orgnih.gov This reaction provides a direct method for the arylation of olefins. nih.gov this compound can be coupled with various alkenes (e.g., styrenes, acrylates) to form a new carbon-carbon double bond at the 3-position. organic-chemistry.org The reaction typically proceeds through a catalytic cycle of oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and stereoselectivity. wikipedia.org

| Reaction | Typical Catalyst | Typical Base | Typical Solvent |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction uniquely requires a copper(I) co-catalyst in addition to the palladium catalyst and an amine base. organic-chemistry.orglibretexts.org Using this compound as the substrate, an alkynyl group can be introduced at the 3-position, leading to the synthesis of arylalkynes. libretexts.org The reaction is known for its reliability and ability to be performed under mild, often room-temperature, conditions. wikipedia.org

| Reaction | Typical Catalyst | Co-catalyst | Typical Base |

| Sonogashira Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, Diisopropylamine |

Functionalization of the Methyl Group

The methyl group at the 4-position of the ring provides another site for derivatization, primarily through reactions involving the benzylic carbon.

Side-Chain Halogenation and Subsequent Reactions

The methyl group can undergo free-radical halogenation to introduce a halogen atom (bromine or chlorine) at the benzylic position. This is typically achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation. This reaction selectively halogenates the benzylic position over the aromatic ring.

The resulting 3-bromo-4-(bromomethyl)-5-nitrobenzoic acid is a highly valuable intermediate. The benzylic bromide is much more reactive than the aryl bromide towards nucleophilic substitution. It can readily react with a wide range of nucleophiles (e.g., hydroxides, alkoxides, cyanides, amines) to introduce new functional groups, thereby expanding the molecular diversity of derivatives accessible from the parent compound.

Design and Synthesis of Novel Derivatives of this compound

The multiple reactive sites on this compound allow for a systematic approach to the design and synthesis of novel derivatives. A synthetic strategy can involve a sequence of reactions targeting different functional groups. For instance, a Suzuki coupling could first be used to replace the bromine atom with a desired aryl group. tandfonline.com Subsequently, the carboxylic acid could be converted into an amide via condensation with an amine. Finally, the methyl group could be functionalized through a halogenation-substitution sequence. This orthogonal reactivity allows for the construction of complex molecules with tailored properties.

Exploration of Structure-Reactivity Relationships in Derivatives

By modifying each functional group, one can modulate these electronic properties. For example:

Replacing Bromine: Using cross-coupling reactions to replace the bromine atom with electron-donating groups (like an alkoxy-substituted phenyl ring) or electron-withdrawing groups (like a trifluoromethyl-substituted phenyl ring) will significantly alter the electron density of the entire molecule. This, in turn, affects the acidity of the carboxylic acid and the reactivity of the remaining positions.

Modifying the Carboxylic Acid: Conversion of the carboxylic acid to an ester or an amide reduces its electron-withdrawing strength, which can influence the rates and outcomes of subsequent reactions on the aromatic ring.

Functionalizing the Methyl Group: Introducing different groups at the benzylic position primarily induces steric effects and can introduce new reactive handles without drastically altering the electronics of the aromatic system itself.

Studying how these systematic structural changes affect the molecule's chemical properties provides valuable insights into the principles of physical organic chemistry and aids in the rational design of new compounds with specific desired characteristics. researchgate.net

Advanced Research Applications of 3 Bromo 4 Methyl 5 Nitrobenzoic Acid in Chemical Sciences

Utility as a Building Block in Complex Organic Synthesis

In the realm of organic chemistry, 3-Bromo-4-methyl-5-nitrobenzoic acid serves as a fundamental building block for constructing intricate molecules. bldpharm.com Its multifunctionality allows for a variety of chemical transformations, providing pathways to novel compounds that would be otherwise difficult to synthesize. Researchers utilize this compound as a starting material in multi-step synthetic routes across several specialized areas of chemistry. synhet.com

The development of new therapeutic agents often relies on the availability of unique chemical intermediates. This compound is employed as a key intermediate in the synthesis of various molecules targeted for pharmaceutical applications. synhet.com Its structure is particularly useful for creating derivatives in medicinal chemistry research, where precise molecular modifications are essential for developing new drugs. synhet.com

| Chemical Identifier | Value |

| IUPAC Name | This compound |

| PubChem CID | 3904035 |

| SMILES | CC1=C(Br)C=C(C=C1N+=O)C(O)=O |

Similar to its role in pharmaceuticals, this compound also finds application in the agrochemical industry. It serves as an intermediate in the production of new pesticides and other crop protection agents. synhet.com The specific combination of functional groups on the aromatic ring can be leveraged to design active ingredients with desired biological activities for agricultural use.

The versatility of this compound extends to the production of various specialty and fine chemicals. synhet.com It is used as a reagent in the synthesis of dyes and other complex organic materials where its distinct substitution pattern is advantageous. synhet.com

Integration into Material Science Research

The application of this compound is also being explored in material science for the creation of novel materials with tailored properties. chemimpex.com Its rigid aromatic core and reactive functional groups make it a candidate for incorporation into larger, functional molecular systems.

In the pursuit of new functional materials, organic molecules with specific structural and electronic properties are of great interest. While detailed public research on this specific application is emerging, aromatic carboxylic acids are frequently investigated as components for materials with unique optical, electronic, or thermal properties. The structure of this compound makes it a potential candidate for such research endeavors.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.gov The design of MOFs with specific properties depends heavily on the choice of the organic ligand. mdpi.com Aromatic carboxylic acids are particularly effective as ligands because the carboxylate group can coordinate strongly with metal centers. nih.gov

The carboxylic acid group on this compound allows it to function as a potential ligand for the synthesis of coordination polymers and MOFs. The presence of other substituents like bromo and nitro groups can further influence the resulting framework's structure, porosity, and functionality. This makes it a molecule of interest for researchers designing new MOFs for applications in gas storage, catalysis, and sensing.

Methodological Development in Organic Reactions

Catalyst Design and Screening for Transformations Involving this compound

Currently, there is a lack of specific studies centered on the design and screening of catalysts for chemical transformations that utilize this compound as the primary substrate. General principles of catalyst design for related aromatic compounds, such as those involving cross-coupling reactions to substitute the bromine atom or reduction of the nitro group, could theoretically be applied. However, experimental data and catalyst performance metrics for such reactions involving this specific molecule have not been published.

The following table outlines hypothetical catalyst screening for a transformation, illustrating the type of data that is currently unavailable in the literature for this compound.

Hypothetical Catalyst Screening Data

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | 100 | Not Available |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Not Available |

| NiCl₂(dppp) | - | K₂CO₃ | DMF | 80 | Not Available |

Solvent-Free Reaction Condition Optimization

The push towards greener and more sustainable chemical processes has popularized research into solvent-free reaction conditions. These methods can lead to higher reaction rates, easier product purification, and reduced environmental impact. While there are general studies on solvent-free reactions for the synthesis of various benzoic acid derivatives, specific research detailing the optimization of such conditions for reactions involving this compound is not apparent in the current body of scientific literature.

Optimizing a solvent-free reaction would typically involve investigating parameters such as temperature, reaction time, and the physical state of the reactants. The data from such an optimization study is not currently available for this compound.

Illustrative Table for Solvent-Free Optimization

| Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Physical Method | Product Conversion (%) |

|---|---|---|---|---|

| 80 | 1 | 2 | Grinding | Not Available |

| 100 | 0.5 | 2 | Ball Milling | Not Available |

| 120 | 0.25 | 1 | Microwave | Not Available |

Future Research Directions and Emerging Paradigms for 3 Bromo 4 Methyl 5 Nitrobenzoic Acid

High-Throughput Screening for Novel Reactivity

High-throughput screening (HTS) offers a powerful methodology for rapidly exploring the chemical reactivity of 3-Bromo-4-methyl-5-nitrobenzoic acid. This approach allows for the simultaneous testing of numerous reactions, which can accelerate the discovery of new transformations and applications. By employing automated systems, researchers can efficiently investigate the effects of a wide range of catalysts, reagents, and reaction conditions on the compound.

Future research could utilize HTS platforms to identify novel catalytic systems that selectively transform the functional groups of this compound. For instance, screening for conditions that facilitate selective cross-coupling reactions at the bromine-substituted position could yield a library of new derivatives with diverse functionalities. Similarly, HTS can be applied to explore the reduction of the nitro group or the modification of the carboxylic acid moiety under various catalytic regimes. The data generated from such screenings would not only reveal new synthetic routes but also provide valuable insights into the structure-reactivity relationships of polysubstituted aromatic compounds.

Table 1: Potential High-Throughput Screening Reactions for this compound

| Reaction Type | Target Functional Group | Potential Products |

|---|---|---|

| Suzuki-Miyaura Coupling | C-Br bond | Biaryl compounds |

| Buchwald-Hartwig Amination | C-Br bond | Aryl amines |

| Catalytic Reduction | Nitro group | Amino-bromo-methylbenzoic acid derivatives |

Computational Design of Advanced Derivatives

Computational chemistry provides a powerful toolkit for the rational design of advanced derivatives of this compound with tailored properties. Methods such as Density Functional Theory (DFT) can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. niscpr.res.in This theoretical understanding can guide the synthesis of new compounds with desired characteristics.

Molecular docking simulations represent another promising avenue, particularly for exploring the potential biological activity of derivatives. mdpi.comnih.gov By modeling the interactions between designed molecules and biological targets, such as enzymes or receptors, researchers can identify candidates with high binding affinities and specificities. mdpi.comnih.gov For example, derivatives could be computationally designed to inhibit specific enzymes by optimizing their interactions with the active site. nih.gov This in silico approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising compounds. mdpi.com

Green and Sustainable Synthesis of the Compound

The development of green and sustainable synthetic routes for this compound is a critical area for future research. Traditional methods for the synthesis of nitroaromatic compounds often rely on harsh reagents, such as mixtures of nitric and sulfuric acids, which can generate significant chemical waste. researchgate.net Green chemistry principles encourage the use of more environmentally benign reagents and reaction conditions. researchgate.net

Future investigations could focus on solid-acid catalysts, such as zeolites, which can offer enhanced regioselectivity and recyclability in nitration reactions. researchgate.net The use of alternative nitrating agents, such as ionic liquids or metal nitrates, could also provide milder and more selective reaction conditions. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis. researchgate.net The development of catalytic C-H carboxylation methods using CO2 as a feedstock could also represent a sustainable alternative for the synthesis of aromatic carboxylic acids.

Exploration of Self-Assembly Properties in Solid State and Solution

The molecular structure of this compound, featuring a carboxylic acid group, a nitro group, and a bromine atom, provides multiple sites for non-covalent interactions. This makes it an interesting candidate for studies in supramolecular chemistry and crystal engineering. The carboxylic acid group can form strong hydrogen bonds, which are fundamental in directing the self-assembly of molecules in the solid state.

常见问题

Q. Basic

- ¹H/¹³C NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, NO₂) show deshielding (δ 8.2–8.5). The methyl group resonates at δ 2.3 (singlet).

- IR Spectroscopy : Nitro asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹); carboxylic O-H stretch (~2500–3000 cm⁻¹, broad).

- X-ray Crystallography : SHELXL refinement resolves bond lengths and angles, confirming the nitro group’s position and planarity .

How can computational chemistry tools aid in predicting the reactivity and stability of this compound in synthetic applications?

Q. Advanced

- DFT Calculations : Map electrostatic potential surfaces to identify reactive sites for electrophilic substitution or cross-coupling (e.g., Suzuki-Miyaura).

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on stability.

- Transition State Modeling : Predict activation barriers for nitration or bromination steps using Gaussian or ORCA. Validate with kinetic experiments (e.g., Arrhenius plots) .

What strategies resolve contradictions in crystallographic data between predicted and observed molecular geometries of derivatives?

Q. Advanced

- Multi-Technique Validation : Combine single-crystal XRD (SHELX refinement) with solid-state NMR to detect dynamic disorders.

- Polymorph Screening : Test crystallization solvents (e.g., DMSO vs. acetone) to isolate stable forms.

- Computational Alignment : Overlay experimental XRD data with Mercury-optimized geometries to identify discrepancies in torsion angles .

What are the recommended storage conditions for this compound to prevent degradation?

Basic

Store in amber vials under inert gas (N₂/Ar) at 0–4°C. Monitor purity via:

- HPLC : Track degradation products (e.g., demethylation or nitro reduction).

- Melting Point Analysis : Compare with literature values (e.g., related bromo-nitrobenzoic acids: mp ~180–185°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。